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These application notes provide a comprehensive guide to the single-crystal X-ray diffraction
(XRD) analysis of uvarovite, a calcium chromium silicate mineral of the garnet group.[1] The
protocols outlined below cover sample preparation, data collection, and data analysis, and are
intended to facilitate the accurate determination of the crystal structure of uvarovite for
materials science and geological research.

Introduction to Uvarovite and its Crystallography

Uvarovite, with the ideal chemical formula CasCrz(SiOa)s, is the rarest of the common garnet
group minerals and is known for its distinct emerald-green color, which is due to the presence
of chromium.[1] It crystallizes in the isometric (cubic) system, typically belonging to the
hexoctahedral class.[2] The expected space group is 1a3d.[1][2] However, it is important to note
that some uvarovite specimens can exhibit lower symmetries (orthorhombic, monoclinic, or
triclinic) due to cation ordering, particularly in solid solutions with other garnets like grossular
and andradite.[2] Single-crystal XRD is the definitive technique for elucidating the precise
atomic arrangement, bond lengths, bond angles, and site occupancy of the constituent
elements within the uvarovite crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for uvarovite, based on
the foundational work of Novak and Gibbs (1971). This data serves as a reference for
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comparison with newly acquired experimental results.

Table 1: Crystal Data and Structure Refinement Details for Uvarovite.

Parameter Value
Chemical Formula CasCrz2(SiOa4)3
Crystal System Isometric
Space Group la3d

Unit Cell Parameter (a) 11.988 A[3]
Unit Cell Volume 1722.82 A3[2]
Z (Formula units per cell) 8

Calculated Density 3.821 g/cm3[2]

Table 2: Fractional Atomic Coordinates and Displacement Parameters for Uvarovite.[3]

Occupan

Atom Wyckoff xla ylb zlc oy B(eq) (A?)
Ca 24c 0.125 0 0.25 0.997 0.63
Mn 24c 0.125 0 0.25 0.003 0.63
Cr 16a 0 0 0 0.865 0.35
Si 24d 0.375 0 0.25 1.0 0.25
o 96h 0.03991 0.04737 0.65354 1.0 0.58

Note: The data presented is from a natural uvarovite sample and shows minor substitution of
Mn for Ca. The occupancy of the Cr site is also less than 1, indicating some substitution by
other elements, which is common in natural garnets.
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Experimental Protocol for Single-Crystal XRD of
Uvarovite

This protocol outlines the key steps for a successful single-crystal XRD experiment on

uvarovite.

1. Crystal Selection and Mounting

Selection Criteria: Under a polarizing microscope, select a small, euhedral (well-formed)
uvarovite crystal, typically in the size range of 0.1 to 0.3 mm. The ideal crystal should be
transparent, free of cracks, inclusions, and twinning. It should exhibit uniform extinction every
90° of rotation under crossed polarizers.

Mounting:
o Carefully detach the selected crystal from its matrix.

o Mount the crystal on the tip of a glass fiber or a micromount using a minimal amount of
suitable adhesive, such as epoxy or UV-curable glue. Paratone oil can also be used,
especially for low-temperature data collection.

o Ensure the crystal is securely attached and that the adhesive does not obscure a
significant portion of the crystal volume.

. Data Collection

Diffractometer: A modern four-circle single-crystal X-ray diffractometer equipped with a CCD
or CMOS detector is recommended.

X-ray Source: A molybdenum (Mo Ka, A = 0.71073 A) or copper (Cu Ka, A = 1.5418 A) X-ray
source can be used. Mo Ka is generally preferred for its deeper penetration and ability to
collect data to higher 26 angles.

Temperature: Data collection is typically performed at low temperatures (e.g., 100 K or 173
K) using a nitrogen or helium cryostream to reduce thermal vibrations and improve data

quality.
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¢ Unit Cell Determination:

o

Mount the goniometer head with the crystal onto the diffractometer.

Center the crystal in the X-ray beam.

Collect a series of initial frames (e.g., a few short-exposure frames at different
orientations).

Use the diffractometer software to automatically index the reflections and determine the
preliminary unit cell parameters and crystal system. The expected result for uvarovite is a
cubic unit cell with a = 12.0 A.

o Data Collection Strategy:

[¢]

Based on the determined unit cell and Bravais lattice, the software will propose a data
collection strategy.

For a cubic system, a hemisphere of data is often sufficient. However, collecting a full
sphere of data can improve data redundancy and quality.

Set the exposure time per frame (typically 10-60 seconds) to achieve good counting
statistics for the weaker reflections.

Collect a series of frames with small rotations in ¢ or w (e.g., 0.5° per frame).

3. Data Processing and Structure Refinement

 Integration and Scaling:

o

o

o

Integrate the raw diffraction images to obtain the intensities of the individual reflections.

Apply corrections for Lorentz-polarization effects, absorption (if necessary, using a multi-
scan or analytical method based on the crystal shape), and potential crystal decay.

Scale the data and merge equivalent reflections. The expected space group for ideal
uvarovite is la3d.
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e Structure Solution and Refinement:

o The crystal structure of uvarovite is well-established, so a starting model based on known
garnet structures can be used.

o Refine the structural model against the experimental data using a least-squares
refinement program.

o The refinement process typically involves adjusting atomic coordinates, site occupancies,
and anisotropic displacement parameters.

o The quality of the refinement is assessed by monitoring the R-factors (R1, wR2) and the
goodness-of-fit (GooF). For a good quality structure, R1 should be below 0.05.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction of
uvarovite.
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Caption: Experimental workflow for single-crystal XRD of uvarovite.
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Logical Relationship of Uvarovite in the Garnet
Group

The following diagram illustrates the position of uvarovite within the ugrandite series of the
garnet group, based on its chemical composition.
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{X3}Y2012
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Ca3Cr2(Sio4)3 .
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Click to download full resolution via product page

Caption: Uvarovite's place in the ugrandite garnet series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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